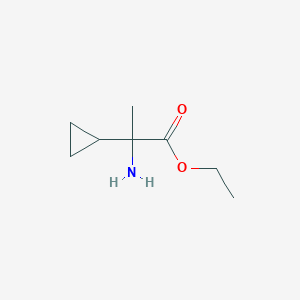

Ethyl 2-amino-2-cyclopropylpropanoate

CAS No.: 1152864-32-8

Cat. No.: VC8052033

Molecular Formula: C8H15NO2

Molecular Weight: 157.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152864-32-8 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 |

| IUPAC Name | ethyl 2-amino-2-cyclopropylpropanoate |

| Standard InChI | InChI=1S/C8H15NO2/c1-3-11-7(10)8(2,9)6-4-5-6/h6H,3-5,9H2,1-2H3 |

| Standard InChI Key | QBXWQCIZCQXRKX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(C1CC1)N |

| Canonical SMILES | CCOC(=O)C(C)(C1CC1)N |

Introduction

Structural Characteristics

Molecular Architecture

Ethyl 2-amino-2-cyclopropylpropanoate belongs to the class of α-substituted amino acid esters. Its IUPAC name, ethyl 2-amino-2-cyclopropylpropanoate, reflects the esterification of the carboxylic acid group of 2-amino-2-cyclopropylpropanoic acid with ethanol . The cyclopropane ring is directly attached to the α-carbon, creating a rigid, planar structure that influences the compound’s conformational dynamics.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular formula | |

| Molecular weight | 157.21 g/mol |

| SMILES notation | CCOC(=O)C(C)(C1CC1)N |

| InChIKey | QBXWQCIZCQXRKX-UHFFFAOYSA-N |

| IUPAC name | ethyl 2-amino-2-cyclopropylpropanoate |

The SMILES string CCOC(=O)C(C)(C1CC1)N encodes the ethyl ester group (), the central carbonyl (), the α-carbon bearing both the cyclopropane ring () and the amino group () . The cyclopropane ring introduces angle strain, which may enhance reactivity in certain chemical contexts.

Stereochemical Considerations

Synthesis and Preparation

Challenges in Synthesis

The cyclopropane ring’s strain may lead to side reactions, such as ring-opening under acidic or basic conditions. Furthermore, steric hindrance at the α-carbon could slow esterification kinetics, necessitating optimized reaction conditions (e.g., elevated temperatures or prolonged reflux) .

Physical and Chemical Properties

Physicochemical Data

PubChem provides limited experimental data, but computational descriptors suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume